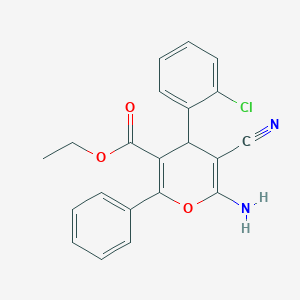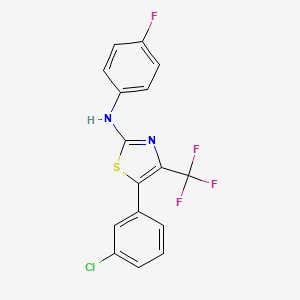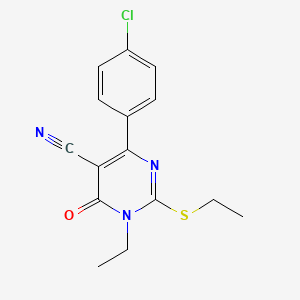![molecular formula C7H8F6N2O2 B11530622 2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide](/img/structure/B11530622.png)
2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide is a synthetic compound known for its unique chemical structure and properties. The presence of trifluoromethyl groups and an aziridine ring makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide typically involves the reaction of aziridine derivatives with trifluoromethyl-containing reagents. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine ring and trifluoromethyl groups can participate in substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and aziridine ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide include:
- 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylmalonamide
- N-Benzyloxy-2,2-bis(trifluoromethyl)aziridine
Uniqueness
The uniqueness of this compound lies in its specific combination of trifluoromethyl groups and an aziridine ring, which imparts distinct chemical and physical properties. These properties make it valuable for various applications that require high reactivity and stability.
Properties
Molecular Formula |
C7H8F6N2O2 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy-N-methylacetamide |
InChI |
InChI=1S/C7H8F6N2O2/c1-14-4(16)2-17-15-3-5(15,6(8,9)10)7(11,12)13/h2-3H2,1H3,(H,14,16) |
InChI Key |
BCACRRQJQQITLG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CON1CC1(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11530544.png)

![2-Amino-5-cyano-9-isopropyl-4-sulfanyl-3,9-diazaspiro[5.5]undeca-1,4-dien-1-yl cyanide](/img/structure/B11530548.png)
![4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B11530554.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N'-[(E)-(2-chlorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11530563.png)
![2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11530565.png)
![N-[(1E)-1-(4-ethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11530577.png)

![2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-nitrophenol](/img/structure/B11530586.png)
![2-[(2E)-2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B11530589.png)
![ethyl (2E)-2-(2-bromo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11530599.png)


![(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11530631.png)
